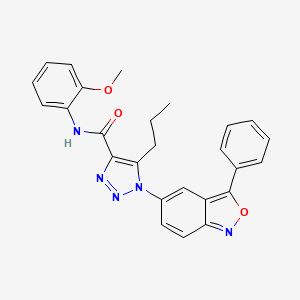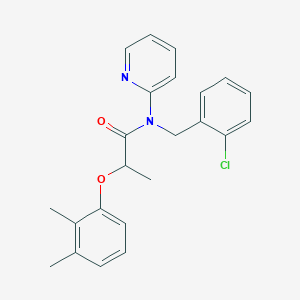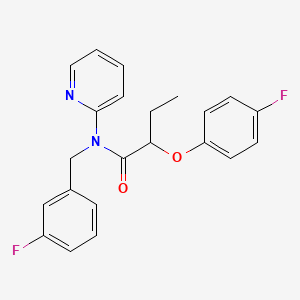
N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide is a synthetic organic compound It is characterized by the presence of fluorine atoms on both phenyl rings and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide typically involves multiple steps:
Formation of 4-fluorophenoxybutanoic acid: This can be achieved by reacting 4-fluorophenol with butanoic acid under acidic conditions.
Amidation Reaction: The 4-fluorophenoxybutanoic acid is then converted to its corresponding amide by reacting with 3-fluorobenzylamine and pyridine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, which may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(pyridin-2-yl)butanamide
- 2-(4-Bromophenoxy)-N-[(3-bromophenyl)methyl]-N-(pyridin-2-yl)butanamide
- 2-(4-Methylphenoxy)-N-[(3-methylphenyl)methyl]-N-(pyridin-2-yl)butanamide
Uniqueness
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide is unique due to the presence of fluorine atoms, which significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its pharmacokinetic profile, making it a more effective candidate for drug development compared to its chlorinated, brominated, or methylated analogs.
Propriétés
Formule moléculaire |
C22H20F2N2O2 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C22H20F2N2O2/c1-2-20(28-19-11-9-17(23)10-12-19)22(27)26(21-8-3-4-13-25-21)15-16-6-5-7-18(24)14-16/h3-14,20H,2,15H2,1H3 |
Clé InChI |
GAUIRIAYCVDZEA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


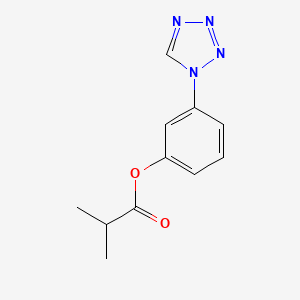
![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate](/img/structure/B11321978.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11321981.png)
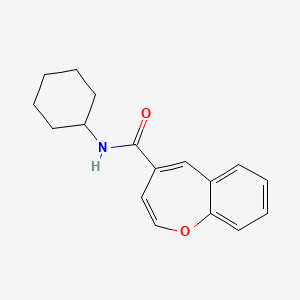
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N,N-dimethylacetamide](/img/structure/B11321987.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321992.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321996.png)

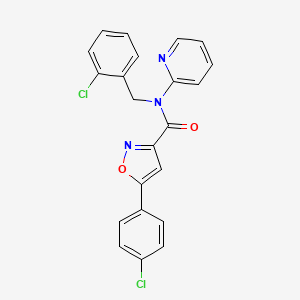
![3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322030.png)

